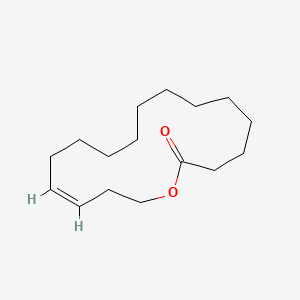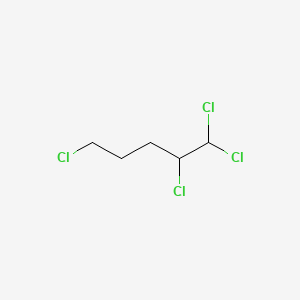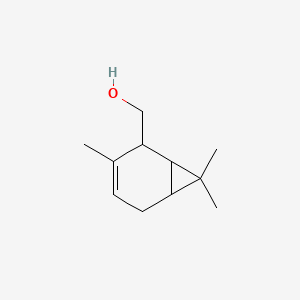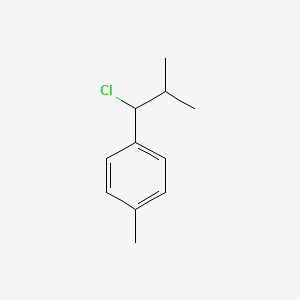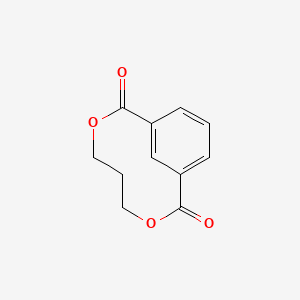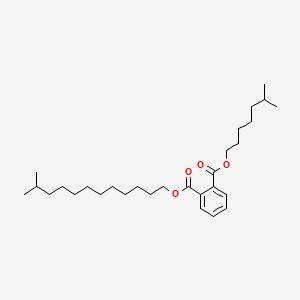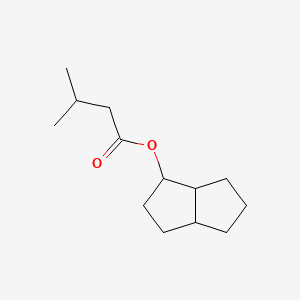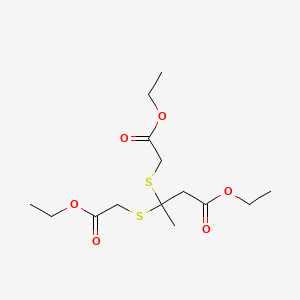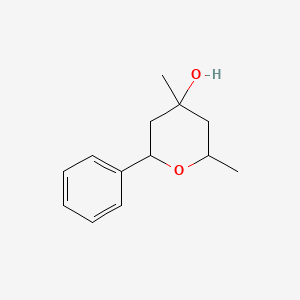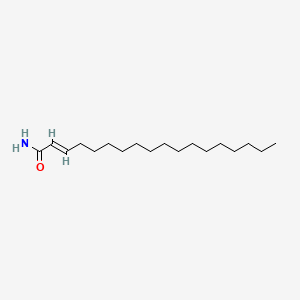
N,N'-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine is a chemical compound with the molecular formula C16H18N4. It is known for its unique structure, which includes two pyridyl groups attached to an ethylenediamine backbone. This compound is often used in coordination chemistry due to its ability to form stable complexes with various metal ions .
Métodos De Preparación
The synthesis of N,N’-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine typically involves the condensation reaction between 6-methyl-2-pyridinecarboxaldehyde and ethylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Análisis De Reacciones Químicas
N,N’-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The pyridyl groups can undergo substitution reactions with electrophiles.
Complexation: It forms stable complexes with metal ions like copper(II), nickel(II), and zinc(II) under appropriate conditions.
Aplicaciones Científicas De Investigación
N,N’-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine has several applications in scientific research:
Coordination Chemistry: It is used to synthesize metal complexes that are studied for their catalytic properties.
Biological Studies: Some metal complexes of this compound exhibit biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with specific electronic and magnetic properties.
Mecanismo De Acción
The mechanism of action of N,N’-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine primarily involves its ability to chelate metal ions. The nitrogen atoms in the pyridyl and ethylenediamine groups coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biological effects .
Comparación Con Compuestos Similares
N,N’-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine can be compared with other similar compounds such as:
N,N’-Bis((2-pyridyl)methylene)ethylenediamine: This compound lacks the methyl groups on the pyridyl rings, which can affect its steric and electronic properties.
N,N’-Bis((6-methyl-2-pyridyl)methylene)propylenediamine: This compound has a propylenediamine backbone instead of ethylenediamine, which can influence its flexibility and coordination behavior.
Propiedades
Número CAS |
76418-49-0 |
|---|---|
Fórmula molecular |
C16H18N4 |
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
1-(6-methylpyridin-2-yl)-N-[2-[(6-methylpyridin-2-yl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C16H18N4/c1-13-5-3-7-15(19-13)11-17-9-10-18-12-16-8-4-6-14(2)20-16/h3-8,11-12H,9-10H2,1-2H3 |
Clave InChI |
NCCJTKNIPMUERV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C=NCCN=CC2=CC=CC(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


